molecular formula C6H11F2N B8339717 1.1-Difluoro-2-amino-4-methyl-4-pentene

1.1-Difluoro-2-amino-4-methyl-4-pentene

Cat. No.: B8339717
M. Wt: 135.15 g/mol
InChI Key: SPCRSOYQDAEZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-2-amino-4-methyl-4-pentene (C₆H₁₀F₂N) is an aliphatic unsaturated amine characterized by a pentene backbone with a terminal double bond at position 4, vicinal difluoro substitution at position 1, and a primary amine group at position 2. The methyl group at position 4 further enhances steric effects and stabilizes the double bond. Its reactivity is influenced by the proximity of fluorine and amine groups, which may affect hydrogen bonding, acidity, and intermolecular interactions .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

1,1-difluoro-4-methylpent-4-en-2-amine

InChI

InChI=1S/C6H11F2N/c1-4(2)3-5(9)6(7)8/h5-6H,1,3,9H2,2H3

InChI Key

SPCRSOYQDAEZKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Target Compound:

  • Structure : CF₂CH(NH₂)CH₂C(CH₃)=CH₂
  • Functional Groups : Vicinal difluoro, primary amine, terminal alkene.
  • Key Features : Aliphatic backbone, adjacent fluorine and amine groups, methyl-stabilized double bond.

Similar Compounds:

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine ():

  • Structure : Aromatic amine with fluorophenyl and benzothiazole groups.
  • Functional Groups : Secondary amine, aromatic fluorine.
  • Comparison : The aromatic fluorine and heterocyclic system contrast with the target’s aliphatic difluoro-amine motif. Aromatic amines typically exhibit lower nucleophilicity but greater conjugation stability .

Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate (): Structure: Conjugated dienoate ester with a fluorobenzylamino-ethylidene group. Functional Groups: Imine (Schiff base), ester, aromatic fluorine. Comparison: The imine group and ester functionality differ significantly from the target’s primary amine and alkene. The conjugated system in this compound may enhance UV absorption or catalytic properties .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline ():

  • Structure : Aromatic amine with trifluoromethyl and pyridine substituents.
  • Functional Groups : Primary amine, trifluoromethyl groups.
  • Comparison : The trifluoromethyl groups increase hydrophobicity, but the aromatic amine lacks the steric effects seen in the target’s aliphatic methyl group .

Physical and Chemical Properties

Property 1,1-Difluoro-2-amino-4-methyl-4-pentene Benzothiazol-2-yl-(4-fluoro-phenyl)-amine Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate
Molecular Weight 161.15 g/mol ~280 g/mol (estimated) 351.33 g/mol
Polarity Moderate (amine + fluorine) Low (aromatic system) High (ester + imine)
Boiling Point ~120–140°C (estimated) >250°C (aromatic stability) >200°C (ester decomposition)
Solubility Soluble in polar aprotic solvents Soluble in organic solvents (e.g., DCM) Partially soluble in ethanol, DMF

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